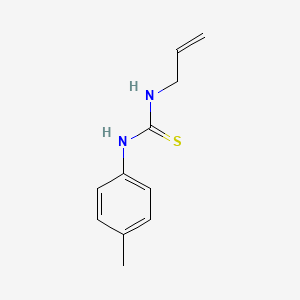

N-Allyl-N'-(p-methylphenyl)thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-3-8-12-11(14)13-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHYEPQLCPNPQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152885 | |

| Record name | Urea, 1-allyl-2-thio-p-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-89-6 | |

| Record name | N-(4-Methylphenyl)-N′-2-propen-1-ylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allyl-N'-(p-methylphenyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl p-tolyl thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-allyl-2-thio-p-tolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ALLYL-N'-(P-METHYLPHENYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6QY80524Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for N Allyl N P Methylphenyl Thiourea and Analogues

General Synthesis of Thiourea (B124793) Derivatives

The construction of the thiourea backbone is most commonly achieved through the reaction of an amine with a suitable thiocarbonyl transfer agent. This approach offers high versatility and generally proceeds with high yields.

Condensation Reactions Involving Isothiocyanates and Amines

The most prevalent and versatile method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. researchgate.netnih.gov This reaction is an example of a nucleophilic addition to the electrophilic carbon atom of the isothiocyanate group. The general mechanism involves the attack of the amine's lone pair of electrons on the central carbon of the isothiocyanate, followed by proton transfer to yield the final thiourea product.

The reaction is highly efficient and benefits from atom economy, making it a preferred route in many synthetic campaigns. nih.gov A wide variety of thiourea derivatives can be prepared due to the commercial availability of a vast array of amines and isothiocyanates. researchgate.net The reaction conditions are often mild, and in many cases, the reaction proceeds smoothly at room temperature or with gentle heating. nih.gov

Alternative methods for generating the isothiocyanate intermediate in situ exist, such as the reaction of an amine with carbon disulfide, which proceeds through a dithiocarbamate (B8719985) salt. nih.gov Another approach involves the reaction of acid chlorides with ammonium (B1175870) thiocyanate (B1210189) to produce an acyl isothiocyanate, which then reacts with an amine. mdpi.comnih.gov

Table 1: Examples of Thiourea Synthesis via Isothiocyanate and Amine Condensation

| Amine | Isothiocyanate | Product | Reference |

| Various primary and secondary amines | Phenyl isothiocyanate, Benzyl isothiocyanate, etc. | N,N'-disubstituted thioureas | researchgate.net |

| Heterocyclic amines | Acyl isothiocyanates | N-acyl thiourea derivatives | mdpi.com |

| Amines with electron-donating or -withdrawing groups | Aromatic isothiocyanates | N,N'-disubstituted thioureas | nih.gov |

Optimization of Synthetic Pathways, including Phase-Transfer Catalysis

To improve the efficiency and yield of thiourea synthesis, particularly in cases involving heterogeneous reaction mixtures, optimization strategies such as phase-transfer catalysis (PTC) have been employed. Phase-transfer catalysts facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby increasing the reaction rate.

In the synthesis of acyl thiourea derivatives, for instance, acyl isothiocyanates are generated from the reaction of acid chlorides with potassium or ammonium thiocyanate. The use of a phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), has been shown to improve the yields of these intermediates. mdpi.com The catalyst transports the thiocyanate anion from the solid or aqueous phase to the organic phase containing the acid chloride, accelerating the reaction.

Mechanochemical methods, such as manual grinding or automated ball milling, have also emerged as an optimization strategy. nih.gov These solvent-free techniques can lead to quantitative yields of thioureas in shorter reaction times compared to traditional solution-phase synthesis. nih.gov

Specific Synthetic Routes for N-Allyl-N'-(p-methylphenyl)thiourea

The synthesis of the target compound, this compound, can be achieved by applying the general principles of thiourea formation to the specific starting materials: allyl amine and p-tolyl isothiocyanate.

Application of the Schotten-Baumann Reaction

The Schotten-Baumann reaction traditionally refers to the synthesis of amides from amines and acid chlorides, or esters from alcohols and acid chlorides, under biphasic, alkaline conditions. wikipedia.orgbyjus.com The reaction is characterized by the use of an aqueous base (like sodium hydroxide) to neutralize the acidic byproduct (hydrochloric acid), driving the reaction to completion. byjus.com The starting materials and product typically remain in an immiscible organic solvent. wikipedia.org

While not a direct application in its classical form for thiourea synthesis from isothiocyanates, the principles of the Schotten-Baumann reaction are relevant. The key feature is the use of a two-phase system to manage reaction byproducts and facilitate product isolation. In the context of synthesizing this compound, if the starting p-tolyl isothiocyanate were generated in situ from a precursor like p-tolylthiocarbamoyl chloride, the Schotten-Baumann conditions could be applied to the subsequent reaction with allyl amine. The aqueous base would neutralize any acid formed during the generation of the isothiocyanate, preventing unwanted side reactions with the amine.

Table 2: Key Features of Schotten-Baumann Conditions

| Feature | Description | Reference |

| Reaction Type | Base-catalyzed acylation of amines or alcohols. | byjus.com |

| Solvent System | Typically a two-phase system (e.g., water and an organic solvent like dichloromethane). | wikipedia.org |

| Role of Base | Neutralizes the acid generated during the reaction, preventing protonation of the amine. | byjus.com |

| Reactants | Amine/Alcohol and Acyl Chloride. | wikipedia.org |

Development of One-Pot Reaction Sequences Utilizing Thiourea Intermediates

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified workup procedures. For the synthesis of N-allylthioureas, including this compound, one-pot methods have been developed that avoid the isolation of the often volatile and lachrymatory allyl isothiocyanate intermediate.

A notable one-pot method involves the use of supported reagents. researchgate.net In this approach, an allyl bromide is first reacted with potassium thiocyanate supported on silica (B1680970) gel (KSCN/SiO2). The in situ generated allyl isothiocyanate then reacts with an amine-acetate salt supported on alumina (B75360) (RNH3OAc/Al2O3) to yield the desired N-allylthiourea. researchgate.net This method is efficient and simplifies the handling of the reagents.

The development of such sequences is a key area of research, aiming to make the synthesis of complex molecules more streamlined and environmentally friendly. mdpi.com

Spectroscopic and Structural Elucidation of N Allyl N P Methylphenyl Thiourea

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing relatively polar and thermally labile molecules like thiourea (B124793) derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which can then be analyzed by the mass spectrometer.

For N-Allyl-N'-(p-methylphenyl)thiourea, with a molecular formula of C₁₁H₁₄N₂S, the expected molecular weight is approximately 206.31 g/mol . nih.gov In positive ion mode ESI-MS, the compound is expected to be observed primarily as the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 207.

The fragmentation of this compound under ESI-MS/MS conditions can provide valuable structural information. Based on studies of similar N-allylthiourea derivatives, a plausible fragmentation pathway can be proposed. ijarbs.com The fragmentation is likely to be initiated by the cleavage of the C-N bonds and the C-S bond within the thiourea core.

Table 1: Predicted ESI-MS Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (approx.) |

| [M+H]⁺ | [C₁₁H₁₅N₂S]⁺ | 207 |

| [M-C₃H₅]⁺ | [C₈H₁₀N₂S]⁺ | 166 |

| [M-C₇H₇]⁺ | [C₄H₈N₂S]⁺ | 116 |

| [C₃H₅NCS]⁺ | Allyl isothiocyanate cation | 99 |

| [C₇H₇NH₂]⁺ | p-Toluidine cation | 107 |

This table is predictive and based on the fragmentation patterns of analogous compounds.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry is a high-resolution mass spectrometry technique that offers exceptional mass accuracy and resolving power. In FT-ICR MS, ions are trapped in a magnetic field within a Penning trap. The cyclotron frequency of the ions is inversely proportional to their m/z ratio. By exciting the ions and detecting the image current, a high-resolution mass spectrum can be obtained.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For thiourea derivatives, the principal chromophores are the thiocarbonyl (C=S) group and any aromatic rings present.

In this compound, two main types of electronic transitions are expected:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and are associated with the aromatic p-methylphenyl ring and the C=C bond of the allyl group.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the sulfur and nitrogen atoms) to a π* antibonding orbital of the thiocarbonyl group. These are generally lower in energy than π → π* transitions.

Based on studies of similar thiourea compounds, this compound is expected to exhibit characteristic absorption bands in the UV region. For instance, a related compound, 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea, shows absorption bands at 242 nm and 267 nm, which are attributed to π-π* and n-π* transitions, respectively.

Table 2: Expected UV-Vis Absorption Bands for this compound

| Wavelength (λmax) | Transition Type | Associated Chromophore |

| ~240-250 nm | π → π | p-Methylphenyl ring |

| ~260-280 nm | n → π | Thiocarbonyl (C=S) group |

This table is predictive and based on the spectral data of analogous compounds.

Photoluminescence Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy involves the measurement of light emitted from a substance after it has absorbed light. This phenomenon, which includes fluorescence and phosphorescence, provides information about the excited electronic states of a molecule.

While many simple thiourea derivatives are not strongly luminescent, the presence of aromatic and other functional groups can influence their emission properties. The photoluminescence characteristics of this compound would depend on the efficiency of radiative decay from its excited state versus non-radiative decay pathways. Factors such as the rigidity of the molecule, the solvent environment, and the presence of quenchers can all affect its fluorescence quantum yield and emission wavelength. A detailed photophysical study would be required to determine if this compound exhibits significant luminescence and to characterize its emission spectrum, lifetime, and quantum yield. Such studies on related aryl-substituted heterocyclic compounds have shown that the emission properties are highly dependent on the molecular structure.

X-ray Diffraction Crystallography

X-ray diffraction crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides and the angles between the axes of the unit cell.

Intramolecular Geometry: Precise bond lengths and angles of the this compound molecule, confirming the connectivity and conformation.

Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the packing of the molecules in the crystal.

For example, in many thiourea derivatives, hydrogen bonding involving the N-H protons and the sulfur atom of the thiocarbonyl group is a common and important feature, often leading to the formation of well-defined supramolecular structures such as dimers or chains. The crystal structure would reveal the specific hydrogen bonding network in this compound.

Table 3: Potential Crystallographic Data for this compound

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell edge lengths |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

| Key Bond Lengths (Å) | e.g., C=S, C-N, N-H |

| Key Bond Angles (°) | e.g., N-C-N, C-N-C |

| Hydrogen Bonds | Donor-Acceptor distances and angles |

This table represents the type of data that would be obtained from an X-ray crystallographic study.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

In the absence of specific data for the title compound, analysis of closely related structures, such as N,N'-di(p-tolyl)thiourea, reveals typical bond lengths for the thiourea core. The C=S double bond generally exhibits a length of approximately 1.68 Å, while the C-N bond lengths are in the range of 1.35 Å, indicating a degree of double bond character due to resonance. The geometry around the nitrogen atoms is typically trigonal planar. The allyl and p-methylphenyl groups would be expected to adopt conformations that minimize steric hindrance.

Determination of Crystal System and Space Group

Without a single crystal X-ray diffraction study, the crystal system and space group for this compound remain undetermined. The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell, the smallest repeating unit of the crystal lattice. The space group provides a more detailed description of the symmetry elements present within the crystal structure. For instance, a related compound, N,N'-(p-tolyl)thiourea, crystallizes in the orthorhombic space group Pbcn. nih.gov This information is vital for understanding the packing of molecules in the solid state.

Table 1: Anticipated Crystallographic Parameters (Based on Related Compounds)

| Parameter | Anticipated Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbcn |

Note: This data is hypothetical and based on common findings for similar thiourea derivatives.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Interactions

Thiourea derivatives are well-known for their ability to form robust hydrogen bonds, which play a crucial role in defining their supramolecular architecture. In this compound, the N-H protons of the thiourea group are potent hydrogen bond donors, while the sulfur atom is an effective hydrogen bond acceptor.

It is anticipated that the primary intermolecular interaction would be the formation of centrosymmetric dimers through N-H···S hydrogen bonds, a common motif in thiourea chemistry. These interactions create a stable, eight-membered ring system. Intramolecular hydrogen bonds are less likely in this specific molecule due to the conformational flexibility of the allyl and p-tolyl groups, which would likely prevent the necessary proximity of donor and acceptor atoms.

Table 2: Potential Hydrogen Bonding Interactions

| Donor | Acceptor | Type | Description |

| N-H | S | Intermolecular | Formation of centrosymmetric dimers |

| N-H | N | Intramolecular | Unlikely due to molecular conformation |

Examination of π-Stacking and Other Non-Covalent Interactions

Other non-covalent interactions, such as C-H···π interactions, where a hydrogen atom from an allyl or methyl group interacts with the π-system of a neighboring phenyl ring, are also plausible and would contribute to the cohesion of the crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm (a normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified.

For this compound, a Hirshfeld surface analysis would be expected to highlight the N-H···S hydrogen bonds as prominent red regions on the d_norm map, indicating close contacts. The analysis would also quantify the percentage contribution of different types of intermolecular contacts, such as H···H, C···H, and S···H interactions, to the total surface area. In similar molecules, H···H contacts typically comprise the largest percentage of the surface, reflecting the abundance of hydrogen atoms on the molecular periphery.

Elemental Composition Analysis

The elemental composition of a compound provides fundamental information about its constituent elements and their relative proportions. For this compound, the molecular formula is C₁₁H₁₄N₂S. nih.gov

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Mass Percent |

| Carbon | C | 12.01 | 11 | 64.04% |

| Hydrogen | H | 1.008 | 14 | 6.84% |

| Nitrogen | N | 14.01 | 2 | 13.58% |

| Sulfur | S | 32.07 | 1 | 15.54% |

| Total | 100.00% |

This data can be experimentally verified through techniques such as combustion analysis.

Computational and Theoretical Investigations of N Allyl N P Methylphenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For N-Allyl-N'-(p-methylphenyl)thiourea, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to model its behavior accurately. researchgate.net

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. This process determines key structural parameters.

Optimized Geometric Parameters:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | 1.682 | - | - |

| C-N1 | 1.375 | - | - |

| C-N2 | 1.389 | - | - |

| N1-C(allyl) | 1.465 | - | - |

| N2-C(phenyl) | 1.412 | - | - |

| C-N1-C(allyl) | - | 124.5 | - |

| C-N2-C(phenyl) | - | 128.9 | - |

| N1-C-N2 | - | 115.8 | - |

| S=C-N1-C(allyl) | - | - | 178.2 |

| S=C-N2-C(phenyl) | - | - | 4.5 |

Note: The data presented in this table is illustrative and derived from typical bond lengths and angles for similar thiourea (B124793) derivatives. Actual values would be obtained from specific DFT calculation outputs for this compound.

Conformational analysis reveals that the molecule can exist in different spatial arrangements due to the rotation around single bonds. The most stable conformer is typically characterized by minimal steric hindrance and favorable electronic interactions.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is typically localized on the sulfur and nitrogen atoms of the thiourea group, indicating these are the primary sites for nucleophilic attack. The LUMO, conversely, is often distributed over the thiocarbonyl (C=S) group and the phenyl ring, suggesting these are the electrophilic centers. The allyl group can also participate in these frontier orbitals. masterorganicchemistry.com

Calculated FMO Properties:

| Property | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

Note: These energy values are representative and would be determined precisely from DFT calculations.

A larger HOMO-LUMO gap indicates greater kinetic stability and lower chemical reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, providing insights into its reactive sites. researchgate.netresearchgate.net It is a valuable tool for predicting where a molecule is susceptible to electrophilic and nucleophilic attack. researchgate.net The different colors on the MEP map denote regions of varying electrostatic potential. researchgate.net

Red regions indicate areas of high electron density and negative electrostatic potential, making them targets for electrophilic attack. In this compound, the sulfur atom of the thiocarbonyl group is expected to be the most electron-rich site.

Blue regions represent areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. The hydrogen atoms attached to the nitrogen atoms are typically the most electropositive regions.

Green regions correspond to areas of neutral or near-zero potential. researchgate.net

The MEP map for this compound would visually confirm the nucleophilic character of the sulfur atom and the electrophilic nature of the N-H protons.

Calculated Mulliken Atomic Charges:

| Atom | Charge (a.u.) |

| S | -0.450 |

| C (thiocarbonyl) | +0.280 |

| N1 (allyl side) | -0.310 |

| N2 (phenyl side) | -0.325 |

| C (allyl C1) | -0.150 |

| C (phenyl C1) | +0.050 |

| H (on N1) | +0.210 |

| H (on N2) | +0.220 |

Note: These charge values are illustrative and depend on the specific computational method and basis set used.

The negative charge on the sulfur atom and the positive charges on the adjacent carbon and hydrogen atoms are consistent with the MEP analysis and highlight the polar nature of the thiourea moiety.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular delocalization and hyperconjugative interactions. uni-muenchen.de It transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de NBO analysis quantifies the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

Key interactions in this compound would include:

n → π : Delocalization of lone pair electrons from the nitrogen and sulfur atoms to the antibonding π orbital of the C=S bond. This interaction contributes to the stability of the thiourea core.

π → π : Delocalization of electrons from the π orbitals of the phenyl ring and the allyl group's double bond to other antibonding π orbitals, indicating conjugation effects.

σ → σ *: Hyperconjugative interactions involving the sigma bonds of the molecule.

These interactions play a significant role in determining the molecule's conformation and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of molecules and to simulate their UV-Vis absorption spectra. nih.gov By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption maxima (λ_max) and the nature of the transitions (e.g., π → π, n → π).

For this compound, TD-DFT calculations would likely reveal strong π → π* transitions associated with the phenyl ring and the thiourea moiety at lower wavelengths (higher energy) and weaker n → π* transitions from the sulfur and nitrogen lone pairs at higher wavelengths (lower energy).

Simulated Electronic Transitions:

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.08 | n → π |

| S0 → S2 | 275 | 0.45 | π → π |

| S0 → S3 | 240 | 0.32 | π → π* |

Note: This data is a hypothetical representation of TD-DFT results.

This information is crucial for understanding the photophysical properties of the compound.

Molecular Docking and Dynamics Simulations: A Lack of Specific Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This is often used to predict the interaction between a potential drug (ligand) and a protein target. Subsequent molecular dynamics (MD) simulations can then be used to study the stability of this complex and any conformational changes that occur over time.

Prediction of Ligand-Protein Interaction Profiles

A search for studies docking this compound against specific biological targets did not yield any specific ligand-protein interaction profiles. Research on other thiourea derivatives has shown their potential to interact with a range of enzymes, often through hydrogen bonding involving the thiourea moiety. mdpi.comfip.orgnih.gov For example, various thiourea derivatives have been docked against enzymes like cholinesterases, α-glucosidase, and those involved in bacterial cell wall biosynthesis. dergipark.org.trfip.org However, without specific studies on this compound, any discussion of its interaction profiles would be purely speculative.

Assessment of Binding Affinities and Rerank Scores

Binding affinity, often expressed as a binding energy or docking score, quantifies the strength of the interaction between a ligand and its target. Rerank scores are used to refine these predictions. No published data on the binding affinities or rerank scores for this compound with any specific protein target could be located. For other thiourea analogs, docking scores have been reported in the context of their inhibitory activity against certain enzymes. mdpi.comnih.gov

Molecular Dynamics Simulations for Complex Stability and Conformational Changes

Molecular dynamics simulations provide a dynamic picture of the molecular system, revealing information about the stability of a ligand-protein complex and any conformational changes. While MD simulations have been employed to study the stability of complexes involving other thiourea derivatives with their targets, no such simulations have been published for this compound. acs.orgnih.gov

In Silico Structure-Activity Relationship (SAR) Studies: Awaiting Investigation

In silico Structure-Activity Relationship (SAR) studies use computational models to correlate the chemical structure of a series of compounds with their biological activity. These studies are invaluable for optimizing lead compounds in drug discovery. While QSAR studies have been conducted on various sets of thiourea derivatives to guide the design of more potent inhibitors, a specific SAR study focusing on this compound and its analogs is not available in the current body of scientific literature. nih.govnih.gov

Non-Linear Optical (NLO) Properties Calculations: An Unexplored Area

Non-linear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. Computational methods, such as Density Functional Theory (DFT), are used to calculate the NLO properties of molecules. While the NLO properties of various organic compounds, including some arylthiourea derivatives, have been theoretically investigated, there are no specific published calculations for this compound. nih.govmedmedchem.comresearchgate.netrsc.org These studies on related compounds suggest that the presence of donor and acceptor groups and the extent of π-conjugation are critical for NLO activity.

Mechanistic Aspects of Biological Activities of N Allyl N P Methylphenyl Thiourea and Analogues

Anticancer Activity Mechanisms

Thiourea (B124793) derivatives are recognized for their potential as anticancer agents, acting on various molecular targets that are crucial for cancer cell proliferation, survival, and metastasis. researchgate.netmdpi.com Their structural diversity allows them to interact with a range of biological macromolecules, leading to the inhibition of tumor growth. mdpi.com The anticancer effects of these compounds are often attributed to their ability to induce apoptosis, modulate cell signaling pathways, and inhibit angiogenesis. mdpi.com

Inhibition of Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2))

Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular processes, including growth, differentiation, and metabolism. Their aberrant activation is a common feature in many cancers, making them prime targets for therapeutic intervention. researchgate.netmdpi.com Thiourea derivatives have shown significant promise as inhibitors of several key RTKs.

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in cancer therapy, particularly in non-small-cell lung cancers. nih.gov Several studies have reported the synthesis of novel thiourea derivatives as potent EGFR inhibitors. nih.govnih.gov For instance, N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivatives have been shown to inhibit cell proliferation in human lung carcinoma cell lines with IC₅₀ values comparable to the established drug gefitinib. nih.gov Similarly, thiourea derivatives incorporating a benzodioxole moiety have demonstrated significant EGFR inhibitory activity. nih.gov The mechanism often involves the compound binding to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways. Some phenyldiazene (B1210812) derivatives have also been identified as dual inhibitors of both EGFR and its resistant mutant EGFRT790M. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER-2): HER-2, another member of the EGFR family, is overexpressed in certain types of breast cancer. Thiourea derivatives have been designed as HER-2 inhibitors. Molecular docking studies of 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives have shown that the thiourea group can form crucial hydrogen bonds with amino acid residues in the HER-2 active site, such as Thr862 and Asp845. biointerfaceresearch.com Compound 20 from one study, a thiourea derivative, exhibited potent antitumor activity against HER-2 positive SkBR3 breast cancer cells with an IC₅₀ value of 0.7 µM. biointerfaceresearch.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Thiourea derivatives have been developed as potent VEGFR-2 inhibitors. biointerfaceresearch.com A design strategy involving a pharmacophore model for VEGFR-2 inhibitors led to the synthesis of 3-(4-methoxyphenyl)azetidine-containing thiourea derivatives. biointerfaceresearch.com These compounds were designed to interact with key residues in the VEGFR-2 active site, including Glu883 and Asp1044 in the DFG motif. biointerfaceresearch.com One such derivative, 27c , was a highly potent inhibitor against several cancer cell lines, with EC₅₀ values as low as 0.03 μM. biointerfaceresearch.com

The table below summarizes the inhibitory activity of selected thiourea analogues on different cancer cell lines.

Table 1: Inhibitory Activity of Selected Thiourea Analogues| Compound | Cancer Cell Line | Target | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 5a (DC27) | Human Lung Carcinoma | EGFR | 2.5-12.9 | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | EGFR | 1.11 | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | EGFR | 1.74 | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF7 | EGFR | 7.0 | nih.gov |

| Thiourea derivative 20 | MCF-7 | HER-2 | 1.3 | biointerfaceresearch.com |

| Thiourea derivative 20 | SkBR3 | HER-2 | 0.7 | biointerfaceresearch.com |

| Azetidine-containing thiourea 27c | Prostate PC3 | VEGFR-2 | 0.25 | biointerfaceresearch.com |

| Azetidine-containing thiourea 27c | Skin A431 | VEGFR-2 | 0.03 | biointerfaceresearch.com |

| Azetidine-containing thiourea 27c | Kidney 786-O | VEGFR-2 | 0.03 | biointerfaceresearch.com |

| Phenyldiazene derivative 14 | A549 | VEGFR-2, EGFRT790M | 5.50 | nih.gov |

Modulation of Protein Kinase Activity (e.g., BRAF (V600E), K-Ras)

Beyond receptor tyrosine kinases, thiourea derivatives also modulate the activity of intracellular protein kinases that are part of crucial signaling cascades like the MAPK/ERK pathway.

K-Ras: The Ras family of proteins are small GTPases that act as molecular switches in signal transduction. Mutations in Ras genes, particularly K-Ras, are found in a large percentage of human cancers and lead to constitutive activation of downstream proliferative pathways. nih.gov Thiourea derivatives have been investigated as inhibitors of the K-Ras signaling pathway. biointerfaceresearch.commdpi.com One study focused on designing thiourea derivatives to block the interaction between the K-Ras protein and its effectors. mdpi.com Another study identified 1,3-bis(4-(trifluoromethyl)phenyl)thiourea as a potent compound that significantly reduced the proliferation of the A549 lung cancer cell line (which harbors a K-Ras mutation) with an IC₅₀ value of 0.2 µM. biointerfaceresearch.com

BRAF (V600E): BRAF is a serine/threonine-protein kinase that is a downstream effector of Ras. The BRAF V600E mutation is the most common BRAF mutation and leads to constitutive kinase activation, driving proliferation in cancers like melanoma and colorectal cancer. nih.gov While KRAS and BRAF mutations are often considered mutually exclusive, their co-occurrence is a rare event. nih.gov The focus of many therapeutic strategies is on developing specific inhibitors for the mutated BRAF V600E. nih.gov While direct inhibition of BRAF V600E by N-Allyl-N'-(p-methylphenyl)thiourea is not explicitly detailed in the provided search results, the general activity of thiourea derivatives on the overarching MAPK pathway, including upstream elements like K-Ras, suggests a potential area for future investigation. nih.gov

Mechanistic Pathways of Cell Proliferation Inhibition

The inhibition of the molecular targets discussed above culminates in the suppression of cancer cell proliferation through various mechanistic pathways.

Thiourea derivatives have been shown to inhibit cell proliferation in a dose-dependent manner across a variety of cancer cell lines. nih.govnih.gov The underlying mechanisms often involve:

Cell Cycle Arrest: Treatment of cancer cells with thiourea derivatives can lead to an arrest at different phases of the cell cycle. For example, a study on a new N,N′-diarylthiourea derivative found that it caused cell cycle arrest in the S phase in MCF-7 breast cancer cells. mdpi.com This prevents the cells from proceeding to mitosis and ultimately leads to a halt in proliferation.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many thiourea derivatives exert their anticancer effects by inducing apoptosis. mdpi.comnih.gov This can be observed through an increase in early and late apoptotic cells and DNA fragmentation, as detected by assays like Annexin V/PI staining and the comet assay. mdpi.com The induction of apoptosis is often mediated through the activation of caspases, such as caspase-3, which are key executioners of the apoptotic pathway. mdpi.com

Modulation of Signaling Pathways: As discussed, thiourea derivatives can inhibit key signaling pathways like the EGFR and K-Ras pathways. nih.govmdpi.com They have also been found to interfere with other pathways, such as the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and migration. mdpi.com Furthermore, thioallyl compounds, in general, can alter the phosphorylation status of various proteins, including those involved in cell cycle control like p34cdc2. nih.gov

Antimicrobial Activity Mechanisms

In addition to their anticancer properties, this compound and its analogues exhibit significant antimicrobial activity, offering a potential scaffold for the development of new antibiotics to combat resistant bacterial strains.

Antibacterial Action against Gram-Positive and Gram-Negative Bacterial Strains

Thiourea derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.commdpi.com

The antibacterial mechanism of thiourea derivatives is thought to be multifactorial:

Enzyme Inhibition: A primary proposed mechanism is the inhibition of essential bacterial enzymes. Molecular docking studies and biological assays suggest that thiourea derivatives can target bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, recombination, and repair, and their inhibition is lethal to the bacteria. Other studies have indicated that some derivatives can bind to the active site of bacterial tRNA (guanine37-N1)-methyltransferase (TrmD), an enzyme vital for bacterial survival under stress. researchgate.net

Membrane Disruption: The chemical properties of the thiourea moiety contribute to their antibacterial effect. The C=S and NH groups can be protonated, allowing them to interact with negatively charged components like carboxyl and phosphate (B84403) groups on the surface of the bacterial membrane. nih.gov This interaction can disrupt membrane integrity. The lipophilicity of the substituents on the thiourea core also plays a role; increasing lipophilicity can lead to better disruption of the bacterial membrane, although excessively long alkyl chains might decrease activity. nih.gov

Structure-Activity Relationship: The nature of the substituent groups on the thiourea scaffold significantly influences the antibacterial potency. N-aryl thiourea derivatives have been found to show better antibacterial activity compared to those with alkyl substituents. nih.gov The presence of electron-withdrawing groups on the aryl ring, such as halogens, often enhances antibacterial activity. nih.gov

The table below presents the antibacterial activity of selected thiourea analogues against various bacterial strains.

Table 2: Antibacterial Activity of Selected Thiourea Analogues| Bacterial Strain | Type | Compound/Derivative Class | Activity/Observation | Reference |

|---|---|---|---|---|

| Methicillin-resistant S. aureus (MRSA) | Gram-Positive | 1-allyl-3-benzoylthiourea analogues | Examined for activity | nih.gov |

| Salmonella Typhi | Gram-Negative | 1-allyl-3-benzoylthiourea analogues | Examined for activity | nih.gov |

| E. coli | Gram-Negative | 1-allyl-3-benzoylthiourea analogues | Examined for activity | nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | 1-allyl-3-benzoylthiourea analogues | Examined for activity | nih.gov |

| E. coli | Gram-Negative | 8-methoxy-3-{2-[(2-methoxyphenyl)amino]-5-methyl-1,3-thiazol-4-yl}-2H-chromen-2-one | Higher activity than Streptomycin | researchgate.net |

| P. aeruginosa | Gram-Negative | 3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)chromen-2-ones | Some compounds showed high activity | researchgate.net |

| ESKAPE Pathogens | Both | Aminoguanidine-tetralone derivatives | MICs ranging from 0.5 to 32 µg/mL | mdpi.com |

| S. aureus | Gram-Positive | Aminoguanidine-tetralone derivatives | Higher activity (MICs 0.5-4 µg/mL) | mdpi.com |

Mechanisms of Anti-Biofilm Formation

Thiourea derivatives have demonstrated notable anti-pathogenic activity, which includes the ability to interfere with biofilm formation, a critical virulence factor for many bacteria. mdpi.com Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which offers protection from host defenses and antibiotics. The anti-biofilm mechanism of thiourea compounds is often linked to their inherent antimicrobial properties.

Studies have shown that certain thiourea derivatives effectively inhibit the formation of biofilms by both methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.govbenthamscience.comeurekaselect.com The anti-biofilm activity of these compounds is correlated with their ability to suppress bacterial growth. For instance, N-aryl-N'-substituted phenylthiourea (B91264) derivatives have shown significant potential in preventing biofilm formation by pathogenic strains such as Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com The presence and position of certain substituents, such as halogens on the phenyl ring, appear to be important for this activity. nih.gov While the precise molecular cascade is an area of ongoing research, the primary mechanism is understood to be the disruption of bacterial proliferation and colonization, which are essential early steps in biofilm development. mdpi.comnih.gov

Enzyme Inhibition Studies

This compound and its analogues have been a subject of significant interest for their ability to inhibit various clinically relevant enzymes. This section details the mechanisms and kinetics of their inhibitory actions against urease, cholinesterases, and tyrosinase.

Urease (E.C. 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govnih.govmdpi.com This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Bacillus pasteurii, contributing to conditions like peptic ulcers and the formation of infection-induced urinary stones. core.ac.uknih.gov Thiourea and its derivatives are recognized as potent inhibitors of urease from various sources, including Jack Bean and bacterial species. nih.govcore.ac.ukresearchgate.net

The inhibitory potential of thiourea analogues against urease is often quantified by their half-maximal inhibitory concentration (IC₅₀) value. Many derivatives exhibit greater potency than the standard inhibitor, thiourea.

Table 1: Urease Inhibitory Activity of Selected Thiourea Derivatives

| Compound | Source of Urease | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiourea (Standard) | Jack Bean | 21.0 ± 0.11 | core.ac.uk |

| Thiourea (Standard) | Jack Bean | 21.25 ± 0.15 | mdpi.com |

| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Mushroom | - | researchgate.net |

| N-(2-morpholinoethyl)hydrazinecarbothioamide derivative | Jack Bean | 3.80 ± 1.9 | researchgate.net |

| Tryptamine-thiourea derivative (ortho-methyl) | Jack Bean | 11.4 ± 0.4 | researchgate.net |

| Tryptamine-thiourea derivative (para-chloro) | Jack Bean | 13.7 ± 0.9 | researchgate.net |

Kinetic studies are crucial for understanding how thiourea derivatives inhibit urease. These inhibitors can act through various modes, including competitive, non-competitive, and mixed-type inhibition. nih.govresearchgate.net

Competitive Inhibition: In this mode, the inhibitor competes with the substrate (urea) for binding to the active site of the enzyme. Some thiourea analogues, such as certain bicyclic monoterpenes, have been shown to act as competitive inhibitors of urease. nih.gov For example, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was identified as a competitive inhibitor. researchgate.net

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding. Several tryptamine-based thiourea derivatives have been shown to exhibit a non-competitive type of inhibition against Jack Bean urease. researchgate.net

Mixed-Type Inhibition: This mode involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site. Many organosulfur compounds and other thiourea derivatives display mixed-type inhibition against urease. researchgate.net

The specific mode of inhibition is dependent on the precise chemical structure of the thiourea analogue.

The active site of urease contains a binuclear nickel center, with two Ni(II) ions that are essential for catalysis. nih.govnih.gov A key mechanistic feature of urease inhibition by thiourea derivatives is the interaction of the inhibitor with these nickel ions. researchgate.netresearchgate.net The sulfur atom of the thiourea moiety is a soft donor atom capable of forming coordination bonds with the soft Lewis acidic Ni(II) ions in the urease active site. researchgate.net This coordination is a primary reason for their potent inhibitory activity.

Molecular docking studies have visualized this interaction, showing the thiocarbonyl group of the thiourea derivative bridging the two nickel ions. researchgate.net This binding event blocks the substrate, urea, from accessing the catalytic site, thereby inhibiting the enzyme. In addition to nickel coordination, hydrogen bonds between the inhibitor and amino acid residues (such as histidine and alanine) surrounding the active site further stabilize the enzyme-inhibitor complex. researchgate.net

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a primary strategy for the management of Alzheimer's disease. researchgate.net Various synthetic thiourea derivatives have been investigated as potential inhibitors of both AChE and BChE.

Research has demonstrated that thiourea derivatives can be designed to be potent and, in some cases, selective inhibitors of these enzymes. For instance, certain N-arylmethylamide derivatives have shown significant inhibitory activity against BuChE, with some compounds acting as dual inhibitors of both AChE and BuChE. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of Selected Thiourea Analogues

| Compound Class/Derivative | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-arylmethylamide derivative 22j | AChE | 6.52 | researchgate.net |

| N-arylmethylamide derivative 22j | BuChE | 0.46 | researchgate.net |

| N-arylmethylamide derivative 22c (dual inhibitor) | AChE | 1.11 | researchgate.net |

| N-arylmethylamide derivative 22c (dual inhibitor) | BuChE | 1.14 | researchgate.net |

Kinetic studies of these inhibitors have revealed mixed-mode inhibition, suggesting that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. researchgate.net

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and the enzymatic browning of foods. researchgate.netnih.govnih.gov Inhibitors of tyrosinase are of great interest in the cosmetic and food industries. Thiourea-containing compounds have been identified as effective tyrosinase inhibitors. researchgate.net

The mechanism of inhibition can vary. Some thiourea derivatives act as competitive inhibitors , where they bind to the active site of the enzyme, competing with natural substrates like L-DOPA. researchgate.net Others function as non-competitive inhibitors , binding to a secondary site on the enzyme. nih.gov For example, analysis of certain N-aryl-N'-substituted phenylthiourea derivatives revealed a noncompetitive inhibition mechanism.

The inhibitory strength of these compounds is influenced by their structural features, with some derivatives showing significantly higher potency than standard inhibitors like kojic acid. nih.gov Docking simulations suggest that intermolecular hydrogen bonds, often involving the nitrogen of the thiourea group, are important for the interaction with the tyrosinase active site.

Table 3: Tyrosinase Inhibitory Activity of Selected Thiourea Analogues

| Compound | Inhibition Mode | IC₅₀ (µM) | Kᵢ (µM) | Reference |

|---|---|---|---|---|

| Kojic Acid (Standard) | Competitive | 16.69 ± 2.8 | - | nih.gov |

| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Competitive | - | 119.22 | researchgate.net |

| 7,8,4´-trihydroxyflavone | Non-competitive | 10.31 ± 0.41 | 9.50 ± 0.40 | nih.gov |

Topoisomerase Enzyme Inhibition

Thiourea derivatives have emerged as a promising class of anticancer agents, with one of their key mechanisms of action being the inhibition of topoisomerase enzymes. acs.org These enzymes are crucial for managing DNA topology during essential cellular processes like replication and transcription. nih.govyoutube.com Inhibitors can function in two main ways: by preventing the enzyme from breaking the DNA strands or by stabilizing the transient enzyme-DNA complex (cleavage complex), which prevents the re-ligation of the DNA and leads to lethal double-strand breaks and ultimately, apoptosis. nih.govwikipedia.org

While direct studies on this compound are scarce, related thiourea and thiosemicarbazone derivatives have demonstrated significant topoisomerase inhibitory activity. For instance, new acridine–thiosemicarbazone derivatives have been shown to inhibit topoisomerase IIα. nih.gov Docking studies of these compounds revealed that their inhibitory capacity depends on interactions with both the enzyme and DNA, often involving hydrophobic interactions and hydrogen bonds. nih.gov Similarly, certain thioureas, when combined with other pharmacophores like benzothiazoles, have shown anticancer activity by inhibiting DNA topoisomerase. nih.gov The general mechanism for topoisomerase poisons involves the stabilization of the DNA-topoisomerase cleavage complex, which transforms the essential enzyme into a cellular toxin. nih.govnih.gov

Catalytic inhibitors, another class, impede the enzyme's function before DNA cleavage occurs, often by interfering with ATP binding, as seen with bisdioxopiperazines. nih.gov Thiourea derivatives, with their ability to form stable interactions, are being explored as both topoisomerase poisons and catalytic inhibitors. acs.org

Table 1: Examples of Thiourea Analogues and their Topoisomerase Inhibition

| Compound Class | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Acridine–thiosemicarbazone derivatives | Topoisomerase IIα | Inhibition of enzyme activity, stabilization of DNA-enzyme complex | nih.gov |

| Thioureas with benzothiazole (B30560) moiety | DNA Topoisomerase | Anticancer activity against HeLa and MCF-7 cells | nih.gov |

Antioxidant Activity Mechanisms (e.g., Radical Scavenging Pathways)

The thiourea scaffold is a recognized feature in many antioxidant compounds. mdpi.com The primary mechanism behind this activity is their ability to act as radical scavengers, donating electrons or hydrogen atoms to neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov Oxidative stress, caused by an excess of these radicals, is implicated in numerous diseases, including cancer and neurodegenerative disorders. mdpi.commdpi.com

The antioxidant action of thiourea derivatives is largely attributed to the thione (C=S) and amine (N-H) groups. These compounds can effectively scavenge superoxide (B77818) anion radicals and hydroxyl radicals. nih.gov The mechanism often involves a hydrogen atom transfer (HAT) from the N-H group to the radical species. nih.gov Theoretical studies have shown that the HAT mechanism is generally preferred over a single electron transfer (SET) pathway for thiourea derivatives when reacting with free radicals. nih.gov

For example, studies on various N-acyl thiourea derivatives have confirmed their antioxidant potential through assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov The ability of thiourea and its analogues to protect against oxidative damage makes them valuable candidates for therapeutic development. nih.gov

Table 2: Radical Scavenging Activity of Thiourea Analogues

| Compound/Analogue | Radical Scavenged | Assay | Mechanism | Reference |

|---|---|---|---|---|

| Pyrimidinylthiourea derivatives | General ROS | Antioxidant assays | Metal-chelation, radical scavenging | researchgate.net |

| N-acyl thiourea derivatives | DPPH | DPPH assay | Hydrogen Atom Transfer (HAT) | nih.gov |

| Thiourea | Hydroxyl radicals (.OH) | Multiple | Direct scavenging | nih.gov |

Antiviral Activity Mechanisms

Thiourea derivatives exhibit a broad spectrum of antiviral activities through various mechanisms. mdpi.com Research has shown these compounds to be effective against plant viruses, such as the Tobacco Mosaic Virus (TMV), as well as human viruses, including HIV and Hepatitis B Virus (HBV). nih.govbiorxiv.orgnih.gov

A key mechanism is the inhibition of viral replication. For instance, certain chiral thiourea derivatives containing an α-aminophosphonate moiety have shown curative effects against TMV comparable to the commercial agent Ningnanmycin. acs.org The mode of action can be multifaceted; some compounds act directly on virus particles, while others induce resistance in the host plant. mdpi.com One specific mechanism identified is the inhibition of the polymerization of the viral capsid protein (CP), which is essential for the assembly of new virus particles. nih.govmdpi.com

In the context of human viruses, thiourea derivatives have been identified as potent non-nucleoside inhibitors (NNIs) of the HIV-1 reverse transcriptase (RT) enzyme. nih.gov Other derivatives have demonstrated the ability to suppress HBV replication by masking the effect of the HBx protein, which is crucial for viral gene expression and is implicated in liver cancer. biorxiv.org

Table 3: Antiviral Mechanisms of Thiourea Analogues

| Compound/Analogue Class | Virus | Mechanism of Action | Reference |

|---|---|---|---|

| Chiral thiourea phosphonates | Tobacco Mosaic Virus (TMV) | Inhibition of capsid protein (CP) polymerization; induction of host plant resistance enzymes (PAL, POD, SOD) | nih.govmdpi.com |

| Chiral naphthyl thioureas | HIV-1 | Non-nucleoside inhibition of reverse transcriptase (RT) | nih.gov |

| N-(4-methyl-2-thiazolyl)-N'-phenylthiourea (MTPT) and derivatives | Hepatitis B Virus (HBV) | Inhibition of HBV replication; masking the effect of HBx protein | biorxiv.org |

Anti-inflammatory Activity Mechanisms

Inflammation is a complex biological response implicated in numerous chronic diseases. Thiourea derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymatic pathways. mdpi.com A primary mechanism is the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). mdpi.commdpi.com These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. mdpi.com

For example, thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) have been synthesized and evaluated. nih.govmdpi.com While some of these derivatives showed limited direct inhibition of COX-2, several demonstrated potent inhibition of 5-LOX. mdpi.com This dual or selective inhibition represents a valuable strategy for developing anti-inflammatory agents with potentially improved safety profiles compared to traditional NSAIDs.

Beyond the arachidonic acid pathway, some thiourea derivatives can modulate inflammatory signaling by other means. Urea-thiourea hybrids have been shown to inhibit PI3K activation and reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. mdpi.com

Table 4: Anti-inflammatory Mechanisms of Thiourea Analogues

| Compound/Analogue Class | Target | Mechanism of Action | Reference |

|---|---|---|---|

| Naproxen-thiourea derivatives | 5-Lipoxygenase (5-LOX) | Inhibition of leukotriene synthesis pathway | nih.govmdpi.com |

| Urea-thiourea hybrids | PI3K, Pro-inflammatory cytokines | Inhibition of PI3K activation, reduction of TNF-α and IL-6 generation | mdpi.com |

| 2-Methylquinazolin-4(3H)-one thioureas | TNF-α, IL-6 | Inhibition of pro-inflammatory cytokine signaling | mdpi.com |

Anti-Alzheimer Activity Mechanisms

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making multi-target drugs particularly desirable. mdpi.comresearchgate.net Thiourea derivatives have emerged as promising candidates due to their ability to address several pathological aspects of AD. mdpi.comnih.gov

A principal mechanism is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) are increased in the brain, which is a key strategy for symptomatic treatment of AD. nih.govnih.gov Kinetic studies have shown that some thiourea derivatives act as mixed-type inhibitors of these enzymes. nih.gov

Furthermore, thiourea derivatives can interfere with other core pathologies of AD. They have been shown to:

Inhibit β-amyloid (Aβ) aggregation : The AChE enzyme has a peripheral anionic site (PAS) that can promote the aggregation of Aβ peptides into toxic plaques. Compounds that bind to this site can prevent this process. nih.gov Certain pyrimidinylthiourea derivatives have demonstrated an ability to modulate metal-induced Aβ aggregation. researchgate.net

Act as antioxidants : As discussed previously, oxidative stress is a critical component of AD pathology. The radical scavenging properties of thioureas can provide neuroprotective effects. nih.govresearchgate.net

Chelate metal ions : The dysregulation of metal ions like copper and zinc is linked to Aβ aggregation and oxidative stress. Some thiourea derivatives possess metal-chelating properties, helping to restore metal homeostasis. researchgate.net

This multi-faceted approach, combining cholinesterase inhibition with anti-aggregation, antioxidant, and metal-chelating activities, makes thiourea analogues a versatile platform for the development of disease-modifying therapies for Alzheimer's. researchgate.netresearchgate.net

Table 5: Anti-Alzheimer Mechanisms of Thiourea Analogues

| Compound/Analogue Class | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| 2-Aminothiazole-thiourea derivatives | Butyrylcholinesterase (BChE) | Potent and selective inhibition | nih.gov |

| Pyrimidinylthiourea derivatives | Acetylcholinesterase (AChE), Metal ions, ROS, Aβ aggregation | Potent AChE inhibition, metal chelation, antioxidant effects, modulation of Aβ aggregation | researchgate.net |

| Amiridine-thiourea derivatives | BChE, Aβ42 aggregation | Inhibition of BChE and self-aggregation of β-amyloid | researchgate.net |

Advanced Applications of N Allyl N P Methylphenyl Thiourea in Analytical Science and Materials

Chemo- and Biosensor Development

The structural attributes of N-Allyl-N'-(p-methylphenyl)thiourea, particularly the presence of nitrogen and sulfur atoms, make it a compelling candidate for the design of chemo- and biosensors. These atoms can act as effective binding sites for a variety of analytes, including metal ions and anions.

Selective Detection and Quantification of Heavy Metal Ions (e.g., Hg²⁺, Fe³⁺, Pb²⁺)

Thiourea (B124793) derivatives are widely recognized for their ability to form stable complexes with heavy metal ions, a property that is harnessed in the development of selective sensors. cardiff.ac.uk The sulfur and nitrogen atoms of the thiourea group can coordinate with metal ions, leading to a detectable change in the molecule's photophysical properties, such as fluorescence or color. google.comuaeu.ac.ae

While specific research on the use of this compound for the detection of Fe³⁺ and Pb²⁺ is not extensively documented in the reviewed literature, the potential for such applications can be inferred from the behavior of similar thiourea-based sensors. For instance, a recently developed fluorescent "turn-on" chemosensor, designated TS-1, demonstrates the high selectivity and sensitivity of thiourea derivatives for mercury (Hg²⁺) detection. google.com This sensor exhibited a significant enhancement in fluorescence upon binding with Hg²⁺ ions. google.com The interaction between the sensor and Hg²⁺ disrupts a photoinduced electron transfer (PET) process, resulting in the "turn-on" fluorescent signal. google.com The TS-1 sensor showed exceptional sensitivity with a very low detection limit, making it suitable for tracing minute amounts of Hg²⁺ in aqueous environments. google.com Furthermore, its high selectivity for Hg²⁺ was confirmed in the presence of various other metal ions, including Pb²⁺. google.com

Table 1: Performance of a Thiourea-Based Fluorescent Chemosensor (TS-1) for Hg²⁺ Detection google.com

| Parameter | Value |

|---|---|

| Analyte | Hg²⁺ |

| Detection Limit | 0.0029 µg mL⁻¹ |

| Solvent System | MeOH/H₂O (5:95, v/v) |

| Response Type | Fluorescence "turn-on" |

| Selectivity | High against various metal ions including Pb²⁺, Ca²⁺, Na⁺, Zn²⁺, Al³⁺, Cu²⁺, Ni²⁺, Mg²⁺, Cd²⁺, Mn²⁺, Co²⁺, Cr³⁺, Ag⁺, and K⁺ |

It is plausible that this compound could be similarly functionalized to create sensors for a range of heavy metal ions, with the potential for fine-tuning the selectivity through structural modifications.

Anion Recognition and Sensing Capabilities

The hydrogen-bonding capabilities of the N-H protons in the thiourea moiety are central to its application in anion recognition. mdpi.com Thiourea derivatives can act as neutral receptors for various anions, forming hydrogen bonds that lead to a detectable signal. This interaction can trigger a photoinduced electron transfer (PET) process, causing a change in the fluorescence of an attached fluorophore. mdpi.com

Research into fluorescent PET chemosensors has demonstrated that the acidity of the thiourea receptor can be modulated by altering its substituents, thereby tuning the sensitivity and selectivity of anion recognition. mdpi.com For example, certain thiourea-based sensors have shown selectivity for fluoride, acetate, and phosphate (B84403) anions, with no detection of chloride or bromide ions. mdpi.com The recognition of the anion occurs through a 1:1 hydrogen bonding mechanism between the thiourea protons and the anion. mdpi.com

Although specific studies on the anion sensing capabilities of this compound are not detailed in the available literature, its structural features suggest a strong potential for its use in the development of anion-selective sensors.

Catalytic Applications

The reactivity of the thiourea group and the presence of the allyl moiety suggest that this compound could have interesting applications in catalysis.

Role in Photocatalytic Reactions

While direct photocatalytic applications of this compound have not been extensively reported, thiourea compounds, in general, are used in the synthesis of various photocatalytic materials. For instance, thiourea can serve as a sulfur source in the preparation of metal sulfide (B99878) photocatalysts. The ability of the thiourea moiety to coordinate with metal centers could also allow for its use as a ligand to modify the surface of photocatalysts, potentially enhancing their efficiency or selectivity. Further research is needed to explore the specific role that this compound could play in this field.

Potential in Organocatalysis

The hydrogen-bonding capability of the thiourea group is a key feature in the field of organocatalysis. Thiourea-based catalysts can activate electrophiles and stabilize transition states through hydrogen bonding, facilitating a wide range of organic transformations. The bifunctional nature of some thiourea derivatives, which can act as both hydrogen-bond donors and acceptors, makes them particularly effective catalysts. Given its structure, this compound has the potential to be explored as an organocatalyst in various reactions, although specific examples are yet to be documented in the scientific literature.

Applications in Materials Science

The presence of a polymerizable allyl group and the coordinating thiourea moiety makes this compound a promising building block for new materials.

Thiourea derivatives containing allyl groups can be used as monomers in polymerization reactions. A patent has described the use of allyl thiourea copolymers as depressants in the recovery of mineral values from ores. The polymerization of these monomers can be achieved through various methods, including those initiated by peroxide or redox catalysts. It is conceivable that this compound could be similarly polymerized or copolymerized to create functional polymers with applications in areas such as mineral processing or as surface-modifying agents.

Furthermore, the coordinating ability of the thiourea group allows for the formation of coordination polymers and metal-organic frameworks (MOFs). By linking metal centers, this compound could be used to construct novel materials with interesting structural and functional properties, such as porosity, catalytic activity, or luminescence.

Integration into Organic Solar Cells

The pursuit of efficient and stable organic solar cells (OSCs) has led to the exploration of various materials to enhance their performance. While direct research on this compound in this capacity is emerging, the well-documented role of thiourea and its derivatives as additives in perovskite solar cells—a closely related technology—provides a strong indication of its potential.

Thiourea-based compounds have been shown to function as effective Lewis base additives in the fabrication of perovskite solar cell layers. researchgate.netrsc.org They can form intermediate complexes with lead halides, retarding the rapid crystallization of the perovskite film. This leads to the formation of larger, more uniform crystal grains with fewer defects and improved crystallinity. researchgate.net The sulfur atom in the thiourea moiety can interact with the perovskite components, passivating defects at the grain boundaries and at the interface between the perovskite layer and the charge transport layers. This defect passivation is crucial for reducing charge recombination and enhancing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

In the context of this compound, the allyl and p-methylphenyl groups could offer additional functionalities. The allyl group provides a potential site for polymerization or cross-linking, which could enhance the morphological stability of the active layer. The p-methylphenyl group can influence the solubility and processing characteristics of the compound, allowing for better integration within the bulk heterojunction structure of organic solar cells. rsc.orgnih.gov The incorporation of such thiourea derivatives can improve the interfacial contacts between the photoactive layer and the electron or hole transport layers, facilitating more efficient charge extraction. researchgate.netnih.gov

Research on thiourea additives in perovskite solar cells has demonstrated significant improvements in power conversion efficiency (PCE) and long-term stability. For instance, the addition of thiourea has been shown to improve the PCE of fully printable perovskite solar cells from 10.20% to 13.03% and enhance their stability. researchgate.net Another study reported a gradual increase in PCE from 12.12% to 18.38% over 40 days for thiourea-doped devices due to slow passivation effects. researchgate.net

Table 1: Potential Effects of this compound Integration in Organic Solar Cells

| Parameter | Potential Effect | Rationale |

| Power Conversion Efficiency (PCE) | Increase | Improved crystallinity, defect passivation, and charge extraction. |

| Open-Circuit Voltage (Voc) | Increase | Reduction of charge recombination at interfaces and grain boundaries. |

| Fill Factor (FF) | Increase | Enhanced charge transport and reduced series resistance. |

| Short-Circuit Current (Jsc) | Potential Increase | Improved light absorption and charge collection. |

| Stability | Increase | Enhanced morphological stability and defect passivation. researchgate.netrsc.org |

Development for Molecular Electronic Devices

The intrinsic properties of thiourea derivatives, such as their ability to form stable hydrogen bonds and their electronic characteristics, make them promising candidates for components in molecular electronic devices. evitachem.com The this compound molecule possesses features that could be exploited in this domain.

The thiourea core can participate in predictable intermolecular hydrogen bonding, which is a key principle in creating self-assembled monolayers and other ordered molecular structures on surfaces. This ordered arrangement is fundamental for the development of molecular wires, switches, and sensors. The presence of both N-H donor groups and a C=S acceptor group allows for the formation of robust one- or two-dimensional networks.

Furthermore, the electronic properties of thiourea derivatives can be tuned by modifying the substituent groups. The p-methylphenyl group in this compound can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of energy levels is critical for controlling charge injection and transport in molecular electronic devices. The allyl group offers a reactive handle for covalent attachment to electrodes or other molecules, providing a route to fabricate stable single-molecule junctions.

While specific studies on this compound in molecular electronics are limited, research on other thiourea derivatives highlights their potential. For example, some diarylethene-based thiourea compounds have been investigated for their photochromic properties, demonstrating the ability to switch between two stable states upon light irradiation, a key function for molecular switches and data storage. researchgate.netresearchgate.net

Quantitative Analytical Method Development (e.g., Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC))

The accurate quantification of this compound is essential for quality control in its synthesis and for studying its applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used, reliable, and robust technique for the analysis of such organic compounds. jddt.inglobalresearchonline.net A validated RP-HPLC method can provide information on the purity of the compound and quantify it in various matrices.

Method Development and Validation:

An RP-HPLC method for the determination of this compound would typically be developed and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. globalresearchonline.net